2-chloro-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-chloro-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide is a chemical compound with the molecular formula C14H16ClF3N2O This compound is of interest due to its unique chemical structure, which includes a piperidine ring, a trifluoromethyl group, and a chloroacetamide moiety
Preparation Methods
The synthesis of 2-chloro-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Derivative: The synthesis begins with the preparation of a piperidine derivative, which is achieved by reacting piperidine with an appropriate halogenated aromatic compound under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a suitable catalyst.
Formation of the Chloroacetamide Moiety: The final step involves the reaction of the intermediate compound with chloroacetyl chloride to form the desired product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
2-chloro-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamide moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation with strong oxidizing agents can lead to the formation of corresponding oxo derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in biochemical studies to investigate the interactions between small molecules and biological targets, such as enzymes and receptors.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2-chloro-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide can be compared with other similar compounds, such as:
2-chloro-N-[2-piperidin-1-yl-4-(trifluoromethyl)phenyl]acetamide: This compound has a similar structure but differs in the position of the trifluoromethyl group.
2-chloro-N-[2-piperidin-1-yl-5-(difluoromethyl)phenyl]acetamide: This compound has a difluoromethyl group instead of a trifluoromethyl group.
2-chloro-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]propionamide: This compound has a propionamide moiety instead of an acetamide moiety.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClF3N2O/c15-9-13(21)19-11-8-10(14(16,17)18)4-5-12(11)20-6-2-1-3-7-20/h4-5,8H,1-3,6-7,9H2,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKZSGBZHQBAPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
496012-02-3 |
Source
|
Record name | 2-chloro-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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